molecular formula C13H10BrO3P B14388655 7-Bromo-10-hydroxy-2-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one CAS No. 89869-18-1

7-Bromo-10-hydroxy-2-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one

Cat. No.: B14388655
CAS No.: 89869-18-1
M. Wt: 325.09 g/mol
InChI Key: ADQMKZKFAYSIJS-UHFFFAOYSA-N
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Description

7-Bromo-10-hydroxy-2-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one is a chemical compound known for its unique structure and properties It belongs to the class of phenoxaphosphine compounds, which are characterized by the presence of a phosphorus atom within a heterocyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-10-hydroxy-2-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the bromination of a precursor compound, followed by hydroxylation and methylation steps. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-10-hydroxy-2-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

7-Bromo-10-hydroxy-2-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 7-Bromo-10-hydroxy-2-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    10H-Phenoxaphosphine, 7-bromo-10-hydroxy-2-methyl-, 10-oxide: This compound shares a similar structure but differs in its oxidation state.

    Other Phenoxaphosphine Derivatives: Various derivatives with different substituents on the phenoxaphosphine ring.

Uniqueness

7-Bromo-10-hydroxy-2-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one is unique due to its specific combination of functional groups and its potential applications across multiple scientific disciplines. Its bromine, hydroxyl, and methyl groups contribute to its distinct reactivity and properties.

Properties

CAS No.

89869-18-1

Molecular Formula

C13H10BrO3P

Molecular Weight

325.09 g/mol

IUPAC Name

7-bromo-10-hydroxy-2-methylphenoxaphosphinine 10-oxide

InChI

InChI=1S/C13H10BrO3P/c1-8-2-4-10-13(6-8)18(15,16)12-5-3-9(14)7-11(12)17-10/h2-7H,1H3,(H,15,16)

InChI Key

ADQMKZKFAYSIJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(P2(=O)O)C=CC(=C3)Br

Origin of Product

United States

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